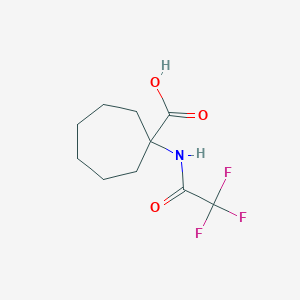
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyrazole ring.
Introduction of the cyclopropylamino group: The cyclopropylamine is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1H-pyrazol-1-yl)propanoate
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-bis(pyrazol-1-yl)pyridine
Uniqueness
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both the cyclopropylamino group and the pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
ethyl 2-(cyclopropylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |
Clé InChI |
ALIYHHIECVGWSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=CC=N1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


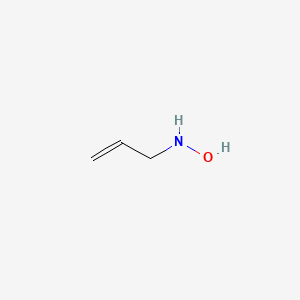
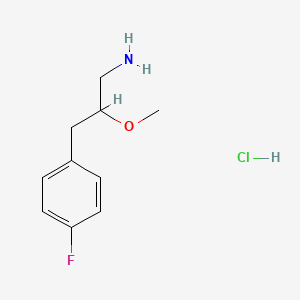

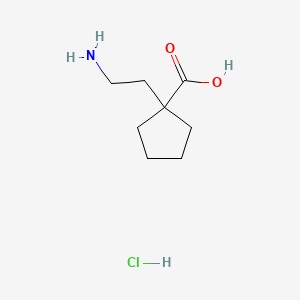

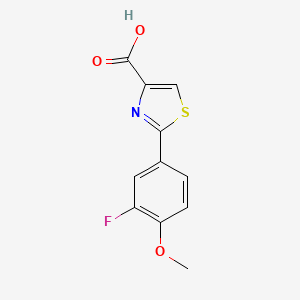

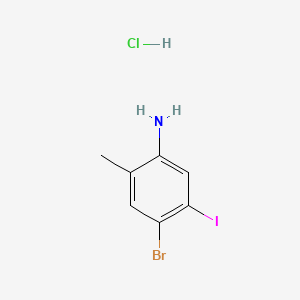

![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
